molecular formula C34H66O2 B12509678 Palmitic acid oleyl ester

Palmitic acid oleyl ester

Cat. No.: B12509678
M. Wt: 506.9 g/mol
InChI Key: ZCVXZRVTVSAZJS-UHFFFAOYSA-N
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Description

It is a long-chain fatty acid ester with the molecular formula C34H66O2 and a molecular weight of 506.89 g/mol . This compound is commonly used in various industrial applications due to its emollient properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

Palmitic acid oleyl ester can be synthesized through the esterification of palmitic acid with oleyl alcohol. The reaction typically involves heating palmitic acid and oleyl alcohol in the presence of an acid catalyst, such as sulfuric acid, to promote esterification. The reaction conditions often include temperatures ranging from 100°C to 150°C and reaction times of several hours .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the ester. The process may also involve purification steps such as distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Palmitic acid oleyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.

Major Products Formed

    Hydrolysis: Palmitic acid and oleyl alcohol.

    Oxidation: Peroxides and other oxidation products.

    Reduction: Oleyl alcohol and palmitic alcohol.

Mechanism of Action

The mechanism by which palmitic acid oleyl ester exerts its effects involves its interaction with cell membranes and lipid metabolism pathways. The ester can integrate into cell membranes, affecting their fluidity and stability. Additionally, it can be metabolized into palmitic acid and oleyl alcohol, which have their own biological activities .

Comparison with Similar Compounds

Similar Compounds

    Stearic acid oleyl ester: Similar in structure but derived from stearic acid instead of palmitic acid.

    Myristic acid oleyl ester: Derived from myristic acid, with a shorter carbon chain compared to palmitic acid.

    Lauric acid oleyl ester: Derived from lauric acid, with an even shorter carbon chain.

Uniqueness

Palmitic acid oleyl ester is unique due to its specific combination of palmitic acid and oleyl alcohol, which imparts distinct physical and chemical properties. Its long carbon chain and unsaturated oleyl group contribute to its stability and emollient characteristics, making it particularly useful in industrial applications .

Properties

IUPAC Name

octadec-9-enyl hexadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h17-18H,3-16,19-33H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCVXZRVTVSAZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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